2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a triazole ring, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzodioxole and trifluoromethylphenyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Benzodioxole Moiety: This step often involves the use of benzodioxole derivatives and suitable coupling reactions.
Attachment of the Trifluoromethylphenyl Group: This can be done using trifluoromethylphenyl derivatives and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-Benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
- **2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of structural features, including the benzodioxole, triazole, and trifluoromethylphenyl groups
Properties
CAS No. |
946663-53-2 |
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Molecular Formula |
C20H17F3N4O3S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17F3N4O3S/c1-2-27-18(12-3-8-15-16(9-12)30-11-29-15)25-26-19(27)31-10-17(28)24-14-6-4-13(5-7-14)20(21,22)23/h3-9H,2,10-11H2,1H3,(H,24,28) |
InChI Key |
CNQKWOUHOBNOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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